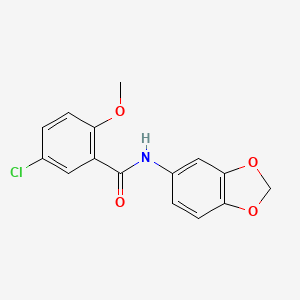![molecular formula C11H12Cl2N2O2 B5877949 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine, also known as DCMP, is a chemical compound that has gained significant attention in the field of scientific research. DCMP is a heterocyclic compound that consists of a pyridine ring and a morpholine ring, with a carbonyl group attached to the pyridine ring. The compound is synthesized using a specific method, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.
作用机制
The mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to have a number of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus. In addition, 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been found to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and has a high yield. In addition, 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been found to have a low toxicity profile, making it a safe candidate for use in lab experiments. However, one limitation is that the mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of the compound, in order to better understand its biochemical and physiological effects. Another direction is to explore the potential applications of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine in the treatment of inflammatory diseases, cancer, and viral infections. Finally, future research could focus on developing new derivatives of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine that have improved efficacy and lower toxicity.
合成方法
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is synthesized using a specific method that involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions, and the yield of the product is high.
科学研究应用
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses, such as herpes simplex virus.
属性
IUPAC Name |
(2,6-dichloro-4-methylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7-6-8(12)14-10(13)9(7)11(16)15-2-4-17-5-3-15/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJNAMBIDYDXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-methylpyridin-3-yl)(morpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)

![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)
